N-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamido)phenyl)cyclopropanecarboxamide
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Overview
Description
ML300 is a synthetic organic compound initially designed as a noncovalent, non-peptide-like inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL proteinase (Mpro). It has also been found to inhibit the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ML300 involves a structure-based optimization campaign starting from the MLPCN probe compound. The synthetic route includes the formation of various azole ring systems and replacements, including C-linked azoles, pyridyl, and isoquinoline groups . The reaction conditions typically involve the use of high-resolution X-ray crystal structures to confirm binding orientation and guide optimization .
Industrial Production Methods: Industrial production methods for ML300 are not extensively documented, but the compound’s synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure .
Chemical Reactions Analysis
Types of Reactions: ML300 undergoes various types of chemical reactions, including substitution and complexation reactions. It forms noncovalent complexes with the 3CL protease of SARS-CoV and SARS-CoV-2 .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of ML300 include azoles, heterocycles, and specific catalysts that facilitate the formation of the desired molecular structure .
Major Products Formed: The major products formed from the reactions involving ML300 are various inhibitors with demonstrated potency against the 3CL protease of SARS-CoV and SARS-CoV-2 .
Scientific Research Applications
ML300 has significant scientific research applications, particularly in the field of antiviral drug development. It has been used as a lead compound for the development of inhibitors targeting the 3CL protease of SARS-CoV and SARS-CoV-2 . The compound’s noncovalent mode of action and its ability to form complexes with the protease make it a valuable tool in the study of coronavirus replication and the development of antiviral therapeutics .
Mechanism of Action
ML300 exerts its effects by binding to the 3CL protease of SARS-CoV and SARS-CoV-2 using a noncovalent mode of action. The binding involves a His163 H-bond interaction in the S1 subpocket of the protease . This interaction inhibits the protease’s activity, thereby preventing the replication of the virus .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ML300 include other noncovalent inhibitors targeting the 3CL protease of SARS-CoV and SARS-CoV-2, such as the compounds CCF0058981 and PF-07321332 (nirmatrelvir) .
Uniqueness: ML300 is unique due to its noncovalent mode of action and its ability to form complexes with the 3CL protease in a noncanonical binding mode not observed by peptidic inhibitors . This uniqueness makes it a valuable tool in the development of antiviral therapeutics and the study of coronavirus replication .
Properties
Molecular Formula |
C23H21N5O2S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[[2-(benzotriazol-1-yl)acetyl]-(thiophen-3-ylmethyl)amino]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H21N5O2S/c29-22(14-28-21-4-2-1-3-20(21)25-26-28)27(13-16-11-12-31-15-16)19-9-7-18(8-10-19)24-23(30)17-5-6-17/h1-4,7-12,15,17H,5-6,13-14H2,(H,24,30) |
InChI Key |
OCKMJWOFMCSMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N(CC3=CSC=C3)C(=O)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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